molecular formula C40H26N8Ni B13142058 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel

Cat. No.: B13142058
M. Wt: 677.4 g/mol
InChI Key: IGXXDAULZNGWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel typically involves the reaction of pyridine with a porphyrin precursor under controlled conditions. One common method involves the use of a surfactant-assisted synthetic route, which helps in the construction of highly organized three-dimensional organic micro-structures . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the porphyrin, as well as substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions and other molecules, facilitating catalytic reactions and generating reactive oxygen species. These interactions are crucial for its applications in catalysis and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is unique due to its nickel center, which enhances its catalytic activity and makes it suitable for various industrial and medical applications.

Properties

Molecular Formula

C40H26N8Ni

Molecular Weight

677.4 g/mol

IUPAC Name

nickel;5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin

InChI

InChI=1S/C40H26N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H;

InChI Key

IGXXDAULZNGWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.